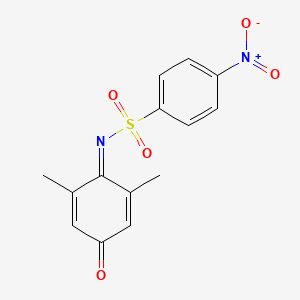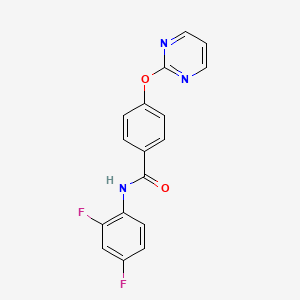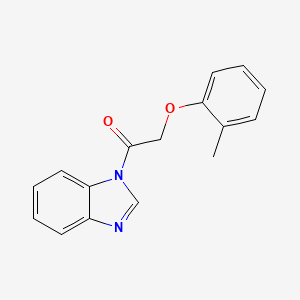![molecular formula C21H17ClN2O2 B5506187 2-(benzyloxy)-N'-[(E)-(2-chlorophenyl)methylidene]benzohydrazide](/img/structure/B5506187.png)
2-(benzyloxy)-N'-[(E)-(2-chlorophenyl)methylidene]benzohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(benzyloxy)-N'-[(E)-(2-chlorophenyl)methylidene]benzohydrazide is a useful research compound. Its molecular formula is C21H17ClN2O2 and its molecular weight is 364.8 g/mol. The purity is usually 95%.
The exact mass of the compound 2-(benzyloxy)-N'-(2-chlorobenzylidene)benzohydrazide is 364.0978555 g/mol and the complexity rating of the compound is 465. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Structural Characterization The compound 2-(benzyloxy)-N'-(2-chlorobenzylidene)benzohydrazide, like other benzohydrazide derivatives, has been extensively studied for its synthesis and structural characterization. These compounds are synthesized through the reaction of various aldehydes with substituted benzohydrazides, and their structures are typically confirmed using spectroscopic methods such as IR, NMR, and sometimes X-ray crystallography (Zhou & Ma, 2012). These methods provide detailed insights into the molecular framework and electronic structure of the compounds, which are crucial for understanding their reactivity and potential applications.
Antimicrobial Activities Benzohydrazide derivatives, including 2-(benzyloxy)-N'-(2-chlorobenzylidene)benzohydrazide, have demonstrated significant antimicrobial activities. These compounds have been tested against a range of bacterial and fungal pathogens, showing promising results as potential antimicrobial agents. For instance, studies have shown that modifications to the benzohydrazide structure can lead to compounds with enhanced antimicrobial efficacy, possibly due to the presence of electron-withdrawing groups like chloro and nitro groups that improve interaction with microbial targets (Han et al., 2013).
Catalytic and Biological Activities Benzohydrazide derivatives are also explored for their catalytic properties and biological activities beyond antimicrobial effects. These include potential anticancer activities, where some derivatives have shown the ability to inhibit the growth of cancer cells in vitro. Additionally, the compounds are studied for their ability to interact with biological molecules, such as DNA, and enzymes, which could make them useful as tools in molecular biology or as therapeutic agents (El‐Gammal et al., 2021).
Material Science Applications In the field of material science, benzohydrazide derivatives have been utilized in the synthesis of covalent organic frameworks (COFs) and other novel materials. These applications exploit the ability of benzohydrazides to form stable linkages and structured networks, which can be tailored for specific functionalities, such as catalysis, gas storage, or separation processes (Uribe-Romo et al., 2011).
Propriétés
IUPAC Name |
N-[(E)-(2-chlorophenyl)methylideneamino]-2-phenylmethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClN2O2/c22-19-12-6-4-10-17(19)14-23-24-21(25)18-11-5-7-13-20(18)26-15-16-8-2-1-3-9-16/h1-14H,15H2,(H,24,25)/b23-14+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCLCPBBBFXYGJZ-OEAKJJBVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC=C2C(=O)NN=CC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC2=CC=CC=C2C(=O)N/N=C/C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-{[4-(methylthio)phenyl]sulfonyl}-4-(1-piperidinylcarbonyl)piperidine](/img/structure/B5506116.png)

![2-(2-methyl-1,3-dioxolan-2-yl)-N'-{(E)-[5-(4-methyl-2-nitrophenyl)furan-2-yl]methylidene}acetohydrazide](/img/structure/B5506130.png)



![2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)acetamide hydrochloride](/img/structure/B5506151.png)

![N'-[(E)-1-(2-FURYL)METHYLIDENE]-2-({5-[(2-METHOXYANILINO)METHYL]-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETOHYDRAZIDE](/img/structure/B5506171.png)
![2-methyl-4-phenyl-N-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)nicotinamide dihydrochloride](/img/structure/B5506178.png)




